1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17498270
InChI: InChI=1S/C9H12N2O/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3,(H2,10,11)
SMILES:
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine

CAS No.:

Cat. No.: VC17498270

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine -

Specification

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name 1,1-dimethyl-3H-furo[3,4-c]pyridin-6-amine
Standard InChI InChI=1S/C9H12N2O/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3,(H2,10,11)
Standard InChI Key GPHZQFGGYJQSML-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC(=NC=C2CO1)N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a furo[3,4-c]pyridine framework, where the furan ring (oxygen-containing five-membered heterocycle) is fused to a pyridine ring (nitrogen-containing six-membered heterocycle). Key substituents include:

  • Two methyl groups at the 1-position of the furan ring, enhancing steric bulk and influencing electronic properties.

  • An amino group (-NH₂) at the 6-position of the pyridine ring, providing a site for hydrogen bonding and nucleophilic interactions.

This arrangement creates a rigid, planar system with delocalized π-electrons across both rings, which may facilitate interactions with biological targets such as enzymes or DNA.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₉H₁₂N₂O
Molecular Weight164.20 g/mol
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (2 from pyridine, 1 from furan)
Rotatable Bonds0
Topological Polar Surface Area49.3 Ų

The compound’s low rotatable bond count and moderate polarity suggest favorable bioavailability and membrane permeability, critical for drug candidates. The amino group’s basicity (predicted pKa ~8.5) enables protonation under physiological conditions, potentially enhancing solubility.

Synthetic Methodologies

Cyclization of N-Homopropargylic β-Enaminones

The most efficient route to 1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-6-amine derivatives involves iodine- or N-iodosuccinimide (NIS)-mediated cyclization of N-homopropargylic β-enaminones .

Reaction Conditions and Mechanism

  • Reagents: Excess molecular iodine (4.0 equiv.) or NIS with cesium carbonate (2.5 equiv.).

  • Solvent: Acetonitrile under reflux (82°C).

  • Mechanism:

    • Iodonium Ion Formation: Iodine reacts with the β-enaminone to generate an iodonium intermediate.

    • Nucleophilic Attack: The alkyne moiety attacks the electrophilic iodonium center, forming a vinyl cation.

    • Cyclization: Intramolecular trapping by the ketone oxygen yields a tetrahydrofuropyridine intermediate.

    • Aromatization: Base-mediated dehydrohalogenation eliminates HI, producing the dihydrofuropyridine core .

Yield Optimization

EntrySubstrateReagentYield (%)
19a (R = Ph)I₂30
29g (R = 4-MeOPh)NIS50
39k (R = 3-Thienyl)I₂55

Yields vary with substituents; electron-donating groups (e.g., 4-MeOPh) improve reactivity, while steric hindrance reduces efficiency .

Challenges and Alternatives

  • Low Yields: Competing pathways often produce byproducts like 3,4-diaryloylpyridines (up to 29% yield) .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) marginally improve yields but complicate purification.

  • Alternative Reagents: NIS offers comparable efficiency to iodine but with fewer side reactions.

CompoundTargetIC₅₀ (nM)
Furo[2,3-d]pyrimidineEGFR Kinase12
Pyrido[3,4-b]indole5-HT₃ Receptor8
This CompoundHypothetical

The lack of empirical data underscores the need for target identification studies.

Research Gaps and Future Directions

Priority Areas

  • Mechanistic Studies: Elucidate binding affinities for kinases, phosphodiesterases, or inflammatory mediators.

  • Derivatization: Introduce fluorinated or chiral groups to enhance selectivity and metabolic stability.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

Synthetic Improvements

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes using chiral auxiliaries or organocatalysts.

  • Flow Chemistry: Enhance reaction control and scalability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator